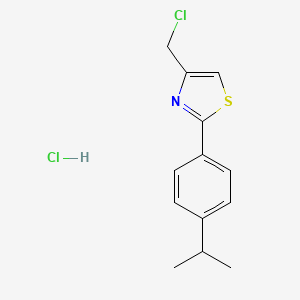
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, 3-Chloromethyl-2(3H)-benzothiazolones, a related compound, can be synthesized from 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure, with the chlorine atom being substituted by different nucleophiles . Another synthesis approach involves the reaction of thioamides with 1,3-dichloroacetone, which yields 2-substituted-4-chloromethylthiazoles . Additionally, 1,3-Dichloropropenes have been utilized to synthesize thiazole derivatives through a series of reactions including thermal rearrangement and chlorination .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, and its electronic properties were studied using density functional theory (DFT) calculations . Similarly, the structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analysis .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, the chlorine atom in 3-Chloromethyl-2(3H)-benzothiazolones can be substituted by different nucleophiles, demonstrating the reactivity of the chloromethyl group . The reactivity of another thiazole derivative was investigated, leading to the rearrangement of the compound under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by spectroscopic methods and thermal analysis. The ligand 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes were characterized by FT-IR, NMR, UV-vis spectroscopy, and thermogravimetric analysis, suggesting octahedral complexes formation with various metals . The thermal behavior of medetomidine hydrochloride, a compound containing an imidazole ring similar to thiazole, was studied using thermal analysis techniques .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride is a precursor for synthesizing various heterocyclic compounds. For instance, its reaction with amidines and isothioureas can lead to the formation of pyrimidin-4-ones and 1,3-thiazines, respectively, which are valuable in chemical synthesis (Janietz, Goldmann, & Rudorf, 1988).
- It has been used in the synthesis of thiazole derivatives like 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole, showcasing its versatility in organic synthesis (Hillstrom et al., 2001).
Antimicrobial Applications
- Thiazole derivatives, including those synthesized from 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride, have shown antimicrobial activity. This highlights its potential in medicinal chemistry for developing new antimicrobial agents (Patolia, Patel, & Baxi, 1996).
Spectroscopic Studies
- Spectroscopic evidence indicates that derivatives of 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride can form spirooxirane intermediates. This is crucial for understanding reaction mechanisms in organic synthesis (Johnson, Moder, & Ward, 1992).
Antitumor and Antifilarial Agents
- Some derivatives of this compound have been evaluated for their antitumor and antifilarial properties. This underscores its potential in pharmaceutical research for developing new therapeutic agents (Kumar et al., 1993).
Corrosion Inhibition
- Thiazole derivatives, possibly derived from this compound, have been investigated as corrosion inhibitors for steel in acidic environments. This application is significant in the field of industrial chemistry (Yadav, Sharma, & Kumar, 2015).
Metabolism Studies
- Metabolism of 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride derivatives in rats has been a subject of study, indicating its relevance in pharmacokinetics (Bakke et al., 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(4-propan-2-ylphenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNS.ClH/c1-9(2)10-3-5-11(6-4-10)13-15-12(7-14)8-16-13;/h3-6,8-9H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGNYLBJHALWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

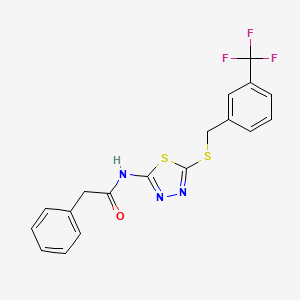
![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)
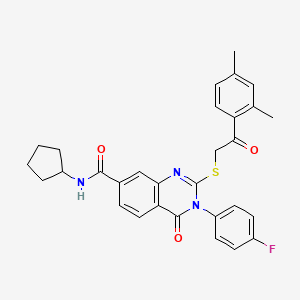
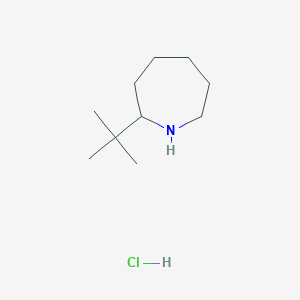
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
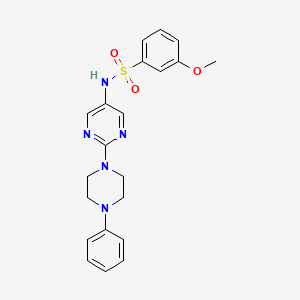
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)
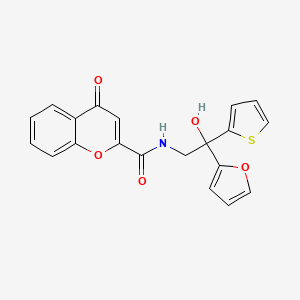
![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)
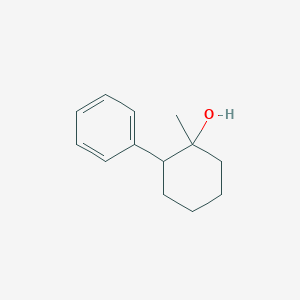
![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)
![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)